

Spectroscopic Profile of 3-Bromo-4,5-dimethoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-4,5-dimethoxybenzoic acid

Cat. No.: B1273865

[Get Quote](#)

This technical guide provides a comprehensive overview of the expected spectroscopic data for **3-Bromo-4,5-dimethoxybenzoic acid** (CAS No: 20731-48-0).^{[1][2][3]} The information is intended for researchers, scientists, and professionals in drug development to aid in the identification, characterization, and quality control of this compound. While direct experimental spectra for **3-Bromo-4,5-dimethoxybenzoic acid** are not readily available in the public domain, this guide presents predicted data based on the analysis of structurally similar compounds.

Chemical Structure and Properties

Chemical Formula: $C_9H_9BrO_4$ ^[1]

Molecular Weight: 261.07 g/mol ^[1]

Appearance: White to light yellow powder or crystals.^{[1][2]}

Structure:

The image you are requesting does not exist or is no longer available.

imgur.com

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-Bromo-4,5-dimethoxybenzoic acid**. These predictions are derived from the known spectroscopic data of analogous compounds, including 3-bromo-4-methoxybenzoic acid, 3,5-dibromo-4-methoxybenzoic acid, and 3,4,5-trimethoxybenzoic acid.

Table 1: Predicted ^1H NMR Data (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~11.0 - 13.0	Singlet (broad)	1H	-COOH
~7.35	Singlet	1H	Ar-H
~7.25	Singlet	1H	Ar-H
3.94	Singlet	3H	-OCH ₃
3.92	Singlet	3H	-OCH ₃

Note: The aromatic protons are predicted to appear as distinct singlets due to their substitution pattern.

Table 2: Predicted ^{13}C NMR Data (100 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~170.0	-COOH
~152.0	Ar-C-OCH ₃
~148.0	Ar-C-OCH ₃
~128.0	Ar-C-COOH
~118.0	Ar-C-H
~115.0	Ar-C-Br
~110.0	Ar-C-H
~56.5	-OCH ₃
~56.3	-OCH ₃

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid)
~1700	Strong	C=O stretch (Carboxylic Acid)
~1600, ~1470	Medium	C=C stretch (Aromatic)
~1250	Strong	C-O stretch (Aryl ether)
~600-700	Medium-Weak	C-Br stretch

A vapor phase IR spectrum is noted to be available for **3-Bromo-4,5-dimethoxybenzoic acid**.
[\[4\]](#)

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Interpretation
260/262	[M] ⁺ molecular ion peak (presence of Br isotopes)
245/247	[M-CH ₃] ⁺
217/219	[M-COOH] ⁺
199	[M-Br] ⁺

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **3-Bromo-4,5-dimethoxybenzoic acid** in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- **¹H NMR Acquisition:** Acquire the proton NMR spectrum on a 400 MHz or 500 MHz spectrometer.^[5] Standard parameters include a spectral width of -2 to 14 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.^[5] Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.^[5]
- **¹³C NMR Acquisition:** Acquire the carbon-13 NMR spectrum on the same instrument using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 220 ppm) is necessary.^[5]

Infrared (IR) Spectroscopy

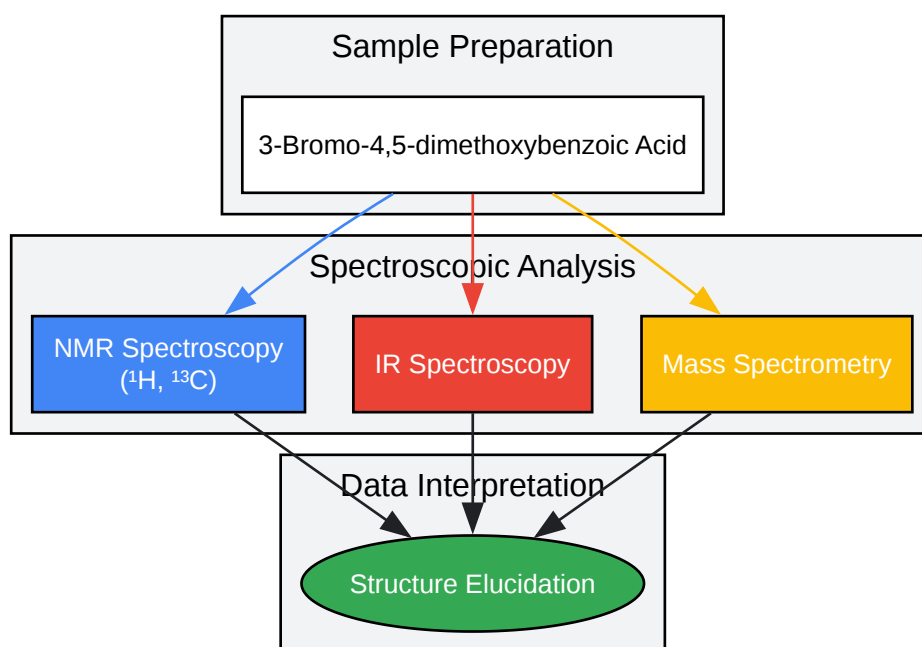
- **Sample Preparation:** For solid samples, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the powdered sample directly on the ATR crystal.
- **Data Acquisition:** Record the IR spectrum over a range of 4000 to 400 cm⁻¹. Typically, 16 or 32 scans are co-added to obtain a high-quality spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
- **Data Acquisition:** Acquire the mass spectrum in positive or negative ion mode, depending on the desired information. For ESI, the sample is typically dissolved in a solvent like methanol or acetonitrile.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Bromo-4,5-dimethoxybenzoic acid**.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-4,5-dimethoxybenzoic Acid | CymitQuimica [cymitquimica.com]
- 2. 3-Bromo-4,5-dimethoxybenzoic Acid | 20731-48-0 | TCI AMERICA [tcichemicals.com]
- 3. 3-BROMO-4,5-DIMETHOXYBENZOIC ACID | 20731-48-0 [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromo-4,5-dimethoxybenzoic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1273865#spectroscopic-data-of-3-bromo-4-5-dimethoxybenzoic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com